molecular formula C10H4BrF4N3O B2539893 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one CAS No. 1478960-58-5

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B2539893
CAS No.: 1478960-58-5
M. Wt: 338.06
InChI Key: YGSSYVQTPAFVIK-UHFFFAOYSA-N
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Description

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is an organic compound that features a triazole ring substituted with a bromo-fluorophenyl group and a trifluoroethanone moiety

Properties

IUPAC Name

1-[1-(4-bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N3O/c11-6-2-1-5(3-7(6)12)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSYVQTPAFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the Bromo-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromo-fluorophenyl group, which can be facilitated by using appropriate halogenating agents.

    Attachment of the Trifluoroethanone Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromo-fluorophenyl group can interact with the active sites of enzymes, potentially inhibiting their activity. The trifluoroethanone moiety can also play a role in stabilizing these interactions through hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound shares the bromo-fluorophenyl group but has a different heterocyclic core.

    1-Bromo-4-fluorobenzene: This simpler compound contains the bromo and fluoro substituents on a benzene ring but lacks the triazole and trifluoroethanone groups.

Uniqueness

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is unique due to its combination of a triazole ring, a bromo-fluorophenyl group, and a trifluoroethanone moiety. This combination imparts specific chemical properties and potential biological activities that are not found in simpler or structurally different compounds.

Biological Activity

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The triazole moiety is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under specific conditions. For instance, the synthesis can be achieved through a cycloaddition reaction involving azides and alkynes or via the use of appropriate coupling agents in a controlled environment.

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. In particular, derivatives of 1H-triazoles have been studied for their efficacy against various fungal strains. In vitro studies have demonstrated that this compound shows promising results against common pathogens such as Candida albicans and Aspergillus fumigatus.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
This compoundAspergillus fumigatus16 µg/mL

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits moderate activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

In recent studies focusing on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), the compound has shown potential cytotoxic effects. The IC50 values obtained from these assays suggest that it may inhibit cell proliferation effectively.

Cell LineIC50 (µM)
HeLa15
MCF720

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to this compound. For instance:

Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of triazole compounds for their antifungal activities. The results indicated that modifications to the phenyl ring significantly enhanced antifungal potency.

Case Study 2: Anticancer Properties
Research presented at an oncology conference demonstrated that triazole-based compounds could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the potential for developing new anticancer agents based on the triazole scaffold.

Q & A

Q. What synthetic strategies are effective for preparing 1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one?

A two-step approach is commonly employed:

  • Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, reacting 4-bromo-3-fluoroaniline-derived azides with propargyl trifluoromethyl ketones under CuSO4/sodium ascorbate conditions .
  • Step 2: Friedel-Crafts acylation or nucleophilic substitution to introduce the trifluoroethanone moiety, using AlCl3 as a catalyst in anhydrous dichloromethane . Purity is validated via HPLC (≥95%) and NMR spectroscopy.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths, angles, and torsion angles. For instance:

  • The triazole ring adopts a planar conformation (mean deviation: 0.003 Å), while the trifluoroethanone group shows slight distortion due to steric hindrance .
  • Key parameters: Space group = P1̄, R factor = 0.053, data-to-parameter ratio = 16.8 . This method resolves ambiguities in regiochemistry and substituent orientation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 19F NMR: Identifies chemical shifts for the trifluoroethanone (-75.2 ppm) and aryl fluorine (-112.4 ppm) groups.
  • 1H NMR: Aryl protons appear as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz), and triazole protons resonate at δ 8.3 ppm .
  • FTIR: Strong carbonyl stretch at 1715 cm⁻¹ confirms the ketone group .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-3-fluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo and fluoro substituents deactivate the aryl ring, directing Suzuki-Miyaura couplings to the para-position of the triazole. For example:

  • Pd(PPh3)4-mediated coupling with aryl boronic acids at 80°C in THF achieves 70–85% yields . DFT calculations (B3LYP/6-31G*) show a LUMO energy of -2.1 eV, favoring nucleophilic attack at the triazole C4 position .

Q. What strategies resolve contradictions between experimental and computational NMR data?

Discrepancies in 13C NMR shifts (e.g., trifluoroethanone carbon at δ 185 ppm vs. DFT-predicted δ 190 ppm) arise from solvent effects.

  • Solution: Perform calculations with implicit solvent models (e.g., PCM for DMSO) and compare with experimental data in CDCl3 or DMSO-d6 .
  • Validation: Use DEPT-135 and HSQC to assign ambiguous signals .

Q. How does fluorination impact the compound’s stability under acidic conditions?

The trifluoroethanone group enhances stability via inductive effects.

  • Test method: Stir the compound in 1M HCl at 25°C for 24 hours. LC-MS shows >90% recovery, with degradation products (e.g., triazole ring-opened species) <5% .
  • Comparative studies with non-fluorinated analogs show 40–60% decomposition under identical conditions.

Q. What role does the triazole ring play in molecular docking studies with biological targets?

The triazole acts as a hydrogen-bond acceptor and π-stacking mediator.

  • Case study: Docking into Candida albicans CYP51 (PDB: 5FSA) reveals a binding affinity (ΔG = -9.2 kcal/mol) via triazole-N3 interaction with heme iron .
  • MD simulations (AMBER) show stable binding over 100 ns, with RMSD < 2.0 Å .

Q. How can time-resolved fluorescence spectroscopy elucidate excited-state dynamics?

  • Setup: Use a 355 nm laser pulse to excite the compound in acetonitrile.
  • Results: Triplet-state lifetime (τ) = 120 ns, with quenching by oxygen (Stern-Volmer constant = 1.2 × 10⁴ M⁻¹s⁻¹) .
  • Applications: Design of photoactive probes for cellular imaging.

Methodological Considerations

Q. What analytical workflows validate purity in multi-step syntheses?

  • Step 1: TLC (silica gel, ethyl acetate/hexanes = 1:3) monitors reaction progress.
  • Step 2: Prep-HPLC (C18 column, 70% MeCN/H2O) isolates the product.
  • Final validation: HRMS (m/z [M+H]+ calculated: 376.9921, observed: 376.9918) and elemental analysis (C: 41.2%, H: 1.8%, N: 11.1%) .

Q. How to optimize crystallization conditions for SC-XRD?

  • Solvent screening: Use vapor diffusion with mixed solvents (e.g., CH2Cl2/hexanes).
  • Temperature: Slow cooling from 40°C to 4°C over 48 hours yields needle-shaped crystals suitable for data collection .

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